Phenolphthalin

Catalog No.
S592742
CAS No.
81-90-3
M.F
C20H16O4
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenolphthalin

CAS Number

81-90-3

Product Name

Phenolphthalin

IUPAC Name

2-[bis(4-hydroxyphenyl)methyl]benzoic acid

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C20H16O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,19,21-22H,(H,23,24)

InChI Key

FFFPYJTVNSSLBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O

Solubility

5.46e-04 M

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O

Acid-Base Indicator:

  • Phenolphthalein is widely employed as a pH indicator in titration experiments. It remains colorless in acidic solutions (below pH 8.2) and changes to a vibrant pink color in basic solutions (above pH 10.0) []. This color change signifies the endpoint of the titration, allowing researchers to precisely determine the concentration of unknown acids or bases.

Detection of Blood:

  • A reduced form of phenolphthalein, colorless in its natural state, can be used to identify the presence of blood in forensic and medical settings []. When this form comes into contact with blood, it undergoes oxidation and turns pink, indicating the presence of blood components like hemoglobin. This test, known as the Kastle-Meyer test, has historical significance but is not commonly used in modern forensic science due to the availability of more specific and sensitive methods.

Research on Enzyme Activity:

  • Researchers have employed phenolphthalein in studies related to enzyme activity. Specific enzymes, known as phosphatases, break down phosphate esters. Certain phosphatase substrates, when cleaved by these enzymes, release phenolphthalein, which then changes color in the presence of a base, allowing scientists to monitor enzyme activity and reaction rates [].

Other Research Applications:

  • Phenolphthalein has found use in other areas of scientific research, including:
    • Studying membrane transport by monitoring the movement of charged molecules across membranes [].
    • Investigating protein interactions by utilizing phenolphthalein-based probes [].

Phenolphthalein is an organic compound with the chemical formula C20H14O4\text{C}_{20}\text{H}_{14}\text{O}_{4}. It is primarily known for its role as a pH indicator in acid-base titrations, where it transitions from colorless in acidic solutions to pink in basic conditions. Discovered by Adolf von Baeyer in 1871, phenolphthalein is characterized by its crystalline form, which can appear white to pale yellow or orange. It is slightly soluble in water but readily dissolves in alcohols, making it suitable for laboratory applications .

Phenolphthalein undergoes several chemical transformations depending on the pH of the solution:

  • Acidic Conditions: In a strongly acidic solution, phenolphthalein exists in a protonated form (H3In+\text{H}_3\text{In}^+), which is colorless.
  • Neutral to Basic Conditions: As the pH increases (around 8-10), phenolphthalein loses protons to form the deprotonated form (In2\text{In}^{2-}), resulting in a pink color. The reaction can be represented as:
    H3In+H2In+H+\text{H}_3\text{In}^+\rightarrow \text{H}_2\text{In}+\text{H}^+
    H2InIn2+H+\text{H}_2\text{In}\rightarrow \text{In}^{2-}+\text{H}^+
  • Strongly Basic Conditions: At higher pH levels (above 12), the pink color fades as phenolphthalein converts to a colorless hydroxide complex (In OH 3\text{In OH }_3^{-}) due to further reactions with hydroxide ions .

Phenolphthalein is widely utilized in various fields:

  • Laboratory Indicator: It serves as a primary indicator for acid-base titrations due to its clear color change at specific pH levels.
  • Concrete Testing: Used to assess the pH of concrete; it turns pink when applied to fresh concrete but remains colorless if carbonation has occurred.
  • Medical Uses: Previously employed as a laxative and in some diagnostic tests, although its medical use has declined due to safety concerns .

Studies on phenolphthalein interactions focus primarily on its role as an acid-base indicator and its biological effects. The compound's interaction with hydroxide ions leads to significant changes in its structure and color, which are critical for its function in titrations. Additionally, research into its potential health risks has prompted investigations into safer alternatives for laxative use and other medical applications .

Phenolphthalein belongs to a class of compounds known as phthaleins. Below are some similar compounds along with their unique characteristics:

CompoundChemical FormulaColor ChangeUnique Features
Phenol RedC19H14O5\text{C}_{19}\text{H}_{14}\text{O}_{5}Yellow to redUsed for pH range 6.8 - 8.4
Bromothymol BlueC27H28Br4O5\text{C}_{27}\text{H}_{28}\text{Br}_4\text{O}_5Yellow to blueUseful for pH range 6.0 - 7.6
Methyl OrangeC14H14N3O3\text{C}_{14}\text{H}_{14}\text{N}_3\text{O}_3Red to yellowEffective in acidic solutions (pH 3.1 - 4.4)
Thymol BlueC27H30O5\text{C}_{27}\text{H}_{30}\text{O}_5Yellow to blueExhibits different colors at both acidic and basic pH levels

Phenolphthalein is unique due to its distinct transition from colorless to pink within a specific pH range (approximately 8-10), making it particularly effective for detecting neutralization points in titrations .

XLogP3

3.4

LogP

2.61 (LogP)

Melting Point

230.5 °C

Other CAS

81-90-3

Wikipedia

Phenolphthalin

General Manufacturing Information

Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types